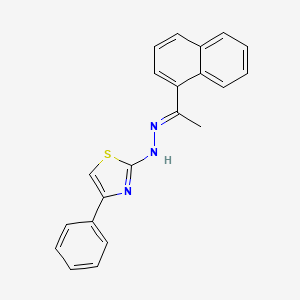
ethyl (6E)-6-(hydroxyimino)hexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (6E)-6-(hydroxyimino)hexanoate is an organic compound that belongs to the class of esters Esters are derived from carboxylic acids and alcohols, and they are known for their pleasant odors and flavors
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (6E)-6-(hydroxyimino)hexanoate typically involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. For example, the esterification of hexanoic acid with ethanol in the presence of sulfuric acid can produce ethyl hexanoate. The hydroxyimino group can be introduced through subsequent reactions involving hydroxylamine and appropriate reaction conditions .
Industrial Production Methods
Industrial production of esters like this compound often involves large-scale esterification processes. These processes use continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of catalysts such as sulfuric acid or other strong acids is common to drive the reaction to completion .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (6E)-6-(hydroxyimino)hexanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form different products depending on the reagents and conditions used.
Reduction: The hydroxyimino group can be reduced to an amine group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Major Products Formed
Hydrolysis: Hexanoic acid and ethanol.
Oxidation: Products vary based on the specific oxidizing agent and conditions.
Reduction: The corresponding amine derivative.
Wissenschaftliche Forschungsanwendungen
Ethyl (6E)-6-(hydroxyimino)hexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity due to the presence of the hydroxyimino group.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of fragrances and flavoring agents due to its ester structure.
Wirkmechanismus
The mechanism of action of ethyl (6E)-6-(hydroxyimino)hexanoate involves its interaction with various molecular targets. The hydroxyimino group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and other biochemical pathways. The ester bond can also be hydrolyzed in biological systems, releasing the corresponding carboxylic acid and alcohol, which may have their own biological effects .
Vergleich Mit ähnlichen Verbindungen
Ethyl (6E)-6-(hydroxyimino)hexanoate can be compared with other esters and hydroxyimino compounds:
Ethyl acetate: A simpler ester with a pleasant odor, commonly used as a solvent.
Ethyl butanoate: Another ester with a fruity odor, used in flavorings and fragrances.
Hydroxyiminohexanoic acid: A related compound with similar reactivity but lacking the ester group.
Eigenschaften
Molekularformel |
C8H15NO3 |
|---|---|
Molekulargewicht |
173.21 g/mol |
IUPAC-Name |
ethyl (6E)-6-hydroxyiminohexanoate |
InChI |
InChI=1S/C8H15NO3/c1-2-12-8(10)6-4-3-5-7-9-11/h7,11H,2-6H2,1H3/b9-7+ |
InChI-Schlüssel |
AVXAXOYULPAUQZ-VQHVLOKHSA-N |
Isomerische SMILES |
CCOC(=O)CCCC/C=N/O |
Kanonische SMILES |
CCOC(=O)CCCCC=NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R,3S)-N-[(2R)-3-(cyclopenten-1-yl)-1-[(2S)-2-methyloxiran-2-yl]-1-oxopropan-2-yl]-3-hydroxy-3-(4-methoxyphenyl)-2-[[(2R)-2-[(2-morpholin-4-ylacetyl)amino]propanoyl]amino]propanamide](/img/structure/B11937262.png)


![methyl (1R,9R,11S,15R,17S,19R)-14-ethylidene-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate](/img/structure/B11937274.png)

![(2E)-N-methoxy-2-[(3-methoxy-1,4-dioxonaphthalen-2-yl)methylidene]pentanamide](/img/structure/B11937289.png)
![Ethyl 2-amino-6-[2-(3-methoxyphenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11937292.png)
![1-{4-[4-Amino-1-(1-Methylethyl)-1h-Pyrazolo[3,4-D]pyrimidin-3-Yl]phenyl}-3-[3-(Trifluoromethyl)phenyl]urea](/img/structure/B11937293.png)




![(2R)-2-[[4-[(6aS)-3-amino-1-oxo-2,5,6,6a,7,9-hexahydroimidazo[1,5-f]pteridin-8-yl]benzoyl]amino]pentanedioic acid](/img/structure/B11937309.png)

